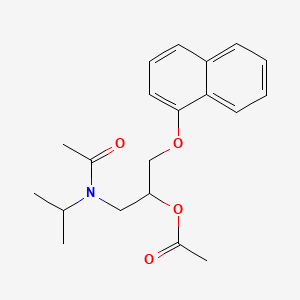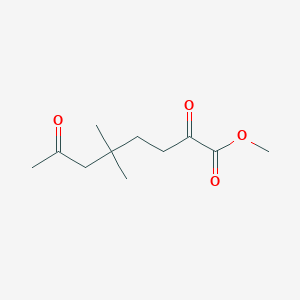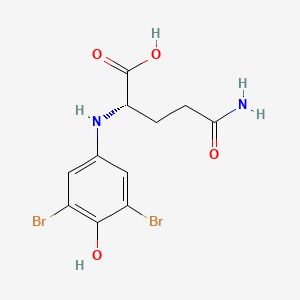
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine is an organic compound that belongs to the class of phenyl derivatives. This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to an L-glutamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine typically involves the bromination of a hydroxyphenyl precursor followed by coupling with L-glutamine. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to form a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
科学研究应用
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The compound may exert its effects through the inhibition of enzyme activity or the activation of signaling pathways, ultimately influencing cellular functions and responses.
相似化合物的比较
Similar Compounds
- N-(3,5-Dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide
- 2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium(II) complexes
- 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid
Uniqueness
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine is unique due to its specific combination of a dibromo-hydroxyphenyl group with an L-glutamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
CAS 编号 |
72143-27-2 |
|---|---|
分子式 |
C11H12Br2N2O4 |
分子量 |
396.03 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-(3,5-dibromo-4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12Br2N2O4/c12-6-3-5(4-7(13)10(6)17)15-8(11(18)19)1-2-9(14)16/h3-4,8,15,17H,1-2H2,(H2,14,16)(H,18,19)/t8-/m0/s1 |
InChI 键 |
CSFWNRXHGZAQPM-QMMMGPOBSA-N |
手性 SMILES |
C1=C(C=C(C(=C1Br)O)Br)N[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
C1=C(C=C(C(=C1Br)O)Br)NC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)

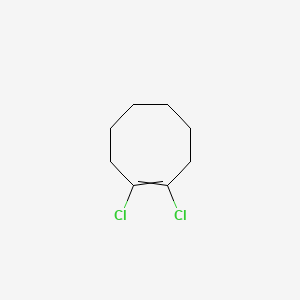
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
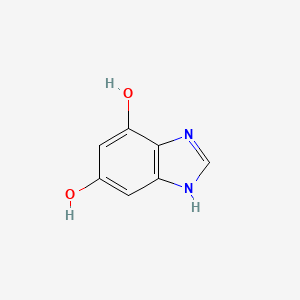
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)

![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)

